molecular formula C11H11NO B083902 2-Methoxy-4-methylquinoline CAS No. 15113-00-5

2-Methoxy-4-methylquinoline

Cat. No.: B083902
CAS No.: 15113-00-5
M. Wt: 173.21 g/mol
InChI Key: QILUVAHCFWCERZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11NO. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of a methoxy group at the 2-position and a methyl group at the 4-position of the quinoline ring system imparts unique chemical and physical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Friedländer synthesis or other catalytic processes. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

2-Methoxy-4-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Derivatives of this compound exhibit potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. For example, some derivatives may inhibit the activity of certain enzymes, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-4-methylquinoline is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-7-11(13-2)12-10-6-4-3-5-9(8)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILUVAHCFWCERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164713
Record name 2-Methoxy-4-methylquinoline
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15113-00-5
Record name 2-Methoxy-4-methylquinoline
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Record name 2-Methoxy-4-methylquinoline
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Record name 15113-00-5
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Record name 2-Methoxy-4-methylquinoline
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Record name 2-methoxy-4-methylquinoline
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Record name 2-METHOXY-4-METHYLQUINOLINE
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Synthesis routes and methods

Procedure details

The 4-(bromomethyl)-2-methoxyquinoline obtained in Step 2 was dissolved in 7 mL of acetonitrile, and then 0.5 g (1.54 mmol) of quinine was added, and stirred for 2 hours while heated at 70° C. After stirring was completed, the solution was cooled to a normal temperature, and 20 mL of diisopropyl ether was added. Then, the solution was filtered under reduced pressure to separate a solid precipitated in the reaction solution. The resultant residual solid was washed with a mixed solvent of 5 mL of chloroform and 15 mL of diisopropyl ether. After washing, the solid was dried under reduced pressure to obtain 0.82 g of the target compound, 2-methoxy-4-methyl quinoline quininium bromide. The melting point was 181° C. to 191° C. (degradation). M+496 was confirmed by LCMS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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